molecular formula C22H20N4O4 B2369313 4-chloro-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide CAS No. 1251703-15-7

4-chloro-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide

Cat. No. B2369313
CAS RN: 1251703-15-7
M. Wt: 404.426
InChI Key: FGJJNTJLMTXDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMN-TMS, and it is a sulfonamide derivative that has shown promising results in various studies.

Scientific Research Applications

Anticancer Potential

  • A series of derivatives of 4-chloro-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide have been synthesized and evaluated for their potential anticancer activity. Compounds in this series showed remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, at low micromolar GI50 levels (Sławiński et al., 2012).

Anti-HIV Activity

  • Certain compounds within this chemical group have been tested for their in vitro anti-HIV activity. One particular derivative, 4-chloro-2-mercapto-N-(1-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-3-yl)benzenesulfonamide, demonstrated reasonable activity in inhibiting HIV (Pomarnacka, 2007).

Enzyme Inhibition and Antioxidant Potential

  • Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and evaluated for their enzyme inhibition potential against AChE and BChE enzymes. These compounds showed significant enzyme inhibition and antioxidant potential, indicating potential therapeutic applications (Kausar et al., 2019).

Apoptosis-Inducing Activity

  • Some analogs of this compound displayed cytotoxic activity toward human cancer cell lines and were found to induce apoptosis in these cells. This finding suggests a potential application in cancer therapy (Żołnowska et al., 2016).

Inhibition of Carbonic Anhydrases

  • Derivatives of this compound have shown effectiveness as inhibitors of human mitochondrial carbonic anhydrases VA and VB, suggesting a potential use in anti-obesity therapies (Poulsen et al., 2008).

Antibacterial and Antifungal Activities

  • Novel sulfanilamide-derived 1,2,3-triazole compounds synthesized from this chemical showed promising antibacterial potency, indicating potential for development as antimicrobial agents (Wang et al., 2010).

UV Protection and Antimicrobial Properties for Textiles

  • Compounds derived from this chemical were used as azo dyes for cotton textiles, enhancing dyeability and imparting UV protection and antibacterial properties (Mohamed et al., 2020).

Herbicide Selectivity for Cereals

  • A derivative of this compound, chlorsulfuron, has been identified as a postemergence herbicide for small grains, demonstrating selectivity based on the ability of certain plants to metabolize the herbicide (Sweetser et al., 1982).

Intraocular Pressure Lowering Activity

  • Benzenesulfonamide derivatives incorporating phenyl-1,2,3-triazole moieties, related to this compound, have shown significant intraocular pressure-lowering activity, suggesting potential applications in treating glaucoma (Nocentini et al., 2016).

properties

IUPAC Name

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-4-14-8-10-15(11-9-14)26-13-12-17(27)19(24-26)22-23-21(25-30-22)16-6-5-7-18(28-2)20(16)29-3/h5-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJJNTJLMTXDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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